Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of various reagents and conditions to achieve the desired thiophene structure.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H20ClN3O6S |
---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-16-8-6-5-7-12(16)2)34-22(18)26-20(28)14-9-10-15(24)17(11-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
UYYBMVXHZBBJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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